molecular formula C18H20O2 B12439249 1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone CAS No. 70945-85-6

1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone

Cat. No.: B12439249
CAS No.: 70945-85-6
M. Wt: 268.3 g/mol
InChI Key: XLOXOUANFBRNPV-UHFFFAOYSA-N
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Description

1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone is an organic compound characterized by its unique structure, which includes a tert-butyl group attached to a phenoxy ring

Preparation Methods

The synthesis of 1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone typically involves several steps. One common method includes the iodination of 2-tert-butylaniline, followed by acetyl protection, coupling reaction, and deacetylation . Industrial production methods may vary, but they generally involve similar steps with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone involves its interaction with specific molecular targets. The compound’s phenoxy and tert-butyl groups play a crucial role in its reactivity and interaction with other molecules. These interactions can affect various pathways, including those involved in oxidative stress and cellular signaling .

Comparison with Similar Compounds

1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone can be compared with other similar compounds, such as:

Properties

CAS No.

70945-85-6

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

1-[4-(3-tert-butylphenoxy)phenyl]ethanone

InChI

InChI=1S/C18H20O2/c1-13(19)14-8-10-16(11-9-14)20-17-7-5-6-15(12-17)18(2,3)4/h5-12H,1-4H3

InChI Key

XLOXOUANFBRNPV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C)(C)C

Origin of Product

United States

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